molecular formula C8H4ClNOS B1609091 2-Chloro-benzo[e][1,3]thiazin-4-one CAS No. 7742-71-4

2-Chloro-benzo[e][1,3]thiazin-4-one

Cat. No. B1609091
CAS RN: 7742-71-4
M. Wt: 197.64 g/mol
InChI Key: JFMUGJSJQUMREY-UHFFFAOYSA-N
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Description

2-Chloro-benzo[e][1,3]thiazin-4-one is a compound used for proteomics research . Its molecular formula is C8H4ClNOS and it has a molecular weight of 197.641 .


Synthesis Analysis

The synthesis of thiazine derivatives, which include 2-Chloro-benzo[e][1,3]thiazin-4-one, can be achieved through various methods . One of the methods involves the cyclo-condensation of benzimidazole-2-thiones with alkenylcarboxylic acid chlorides .


Molecular Structure Analysis

The molecular structure of 2-Chloro-benzo[e][1,3]thiazin-4-one is represented by the formula C8H4ClNOS . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Thiazine derivatives, including 2-Chloro-benzo[e][1,3]thiazin-4-one, are known to be biologically active and play a significant role in the treatment of various diseases . They have shown promising results in antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer activities .


Physical And Chemical Properties Analysis

2-Chloro-benzo[e][1,3]thiazin-4-one has a molecular weight of 197.641 . It has a density of 1.51g/cm3 and a boiling point of 358.8ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloro-benzo[e][1,3]thiazin-4-one serves as a key intermediate in the synthesis of various chemically and biologically significant compounds. A notable application involves the microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-one derivatives through Smiles rearrangement, offering an efficient method from substituted 2-chlorobenzenthiols, highlighting the versatility of 2-chloro-benzo derivatives in synthetic chemistry (Zuo et al., 2008). Additionally, the compound has been utilized in the discovery of new apoptosis-inducing agents for breast cancer, showcasing its potential in therapeutic applications (Gad et al., 2020).

Biological Activities

The chemical versatility of 2-Chloro-benzo[e][1,3]thiazin-4-one extends to the synthesis of novel biologically active compounds. For instance, novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, derived from 2-chloro-benzo compounds, have shown promise in preliminary evaluations for their antibacterial and antioxidant activities, demonstrating the compound's significance in medicinal chemistry (Zia-ur-Rehman et al., 2009). Furthermore, the synthesis of chiral N-Benzyl-2-methyl-2H-benzo(b)(1,4)oxazin/thiazin-3(4H)-ones via Smiles rearrangement has also been reported, where derivatives exhibit good inhibition against Gram-positive bacteria and fungi, highlighting the compound's potential in antibiotic development (Meng et al., 2013).

Catalysis and Green Chemistry

In the realm of green chemistry, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a derivative of 2-Chloro-benzo[e][1,3]thiazin-4-one, has been successfully applied as an efficient and homogeneous catalyst for the synthesis of various heterocycles in water, demonstrating the compound's utility in promoting environmentally friendly chemical reactions (Khazaei et al., 2015).

Future Directions

Thiazine derivatives, including 2-Chloro-benzo[e][1,3]thiazin-4-one, have shown promising results in various fields of medicine . Their potential in treating various diseases suggests that they could be a focus of future research in drug discovery .

properties

IUPAC Name

2-chloro-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMUGJSJQUMREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395722
Record name 2-Chloro-benzo[e][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-benzo[e][1,3]thiazin-4-one

CAS RN

7742-71-4
Record name 2-Chloro-benzo[e][1,3]thiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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